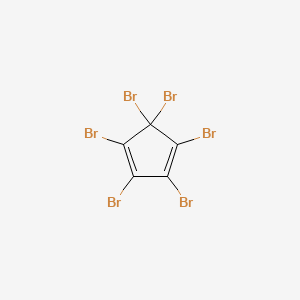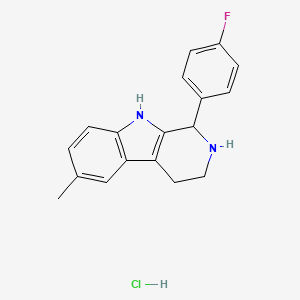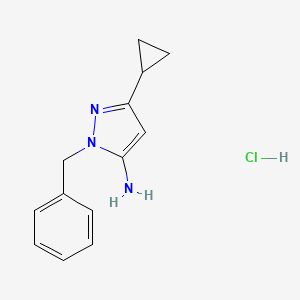![molecular formula C10H20O2Si B3047740 Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143660-45-1](/img/structure/B3047740.png)
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Übersicht
Beschreibung
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C10H20O2Si It is a derivative of cyclobutanone, featuring a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be achieved through several methods. One common approach involves the protection of cyclobutanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the silyl ether derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with various molecular targets. The silyl ether group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. This makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: The parent compound, cyclobutanone, lacks the silyl ether group and has different reactivity and applications.
Cyclopentanone: A five-membered ring ketone with similar chemical properties but different structural characteristics.
Cyclopropanone: A three-membered ring ketone that is highly reactive and less stable compared to cyclobutanone derivatives.
Uniqueness
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides additional stability and allows for selective functionalization. This makes it a valuable intermediate in synthetic chemistry and various research applications .
Eigenschaften
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPFRAWBNXHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452137 | |
| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143660-45-1 | |
| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)








![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)



![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)
